molecular formula C16H20N4O4 B2363442 N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide CAS No. 1797815-63-4

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide

Cat. No.: B2363442
CAS No.: 1797815-63-4
M. Wt: 332.36
InChI Key: JUBXJZHFZNUQGN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its molecular structure, featuring a dimethylaminopyrimidine ring linked to a dimethoxybenzamide group, suggests potential as a core scaffold for developing kinase inhibitors or modulators of various biological pathways. Researchers investigate this compound for its hypothesized activity in cellular signaling processes, potentially relevant to oncology and neurology research. The compound is provided as a high-purity solid for in vitro research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should conduct their own experiments to verify the compound's specific properties, mechanism of action, and biological activity.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-20(2)14-11(9-17-16(19-14)24-5)18-15(21)10-7-6-8-12(22-3)13(10)23-4/h6-9H,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBXJZHFZNUQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide can be approached through several retrosynthetic pathways. The most direct disconnection involves breaking the amide bond between the pyrimidine and benzamide units, suggesting two primary synthetic building blocks: a properly substituted pyrimidine with an amino group at the 5-position, and an activated 2,3-dimethoxybenzoic acid derivative.

The key challenges in synthesizing this compound include:

  • Regioselective functionalization of the pyrimidine core
  • Introduction of the dimethylamino group at the 4-position
  • Formation of the amide bond with minimal side reactions
  • Protecting group strategies if needed for selective functionalization

Structural Analysis

To develop effective synthetic routes, it is essential to analyze the structure of the target molecule:

This compound

The compound contains:

  • A pyrimidine ring with methoxy substitution at C-2 position
  • A dimethylamino group at C-4 position of the pyrimidine
  • An amide linkage connecting the C-5 position of the pyrimidine to 2,3-dimethoxybenzamide
  • 2,3-dimethoxy substitution pattern on the benzamide portion

Synthetic Route I: Acylation of 5-Aminopyrimidine Derivative

The most common and direct approach for synthesizing this compound involves the acylation of 5-amino-4-(dimethylamino)-2-methoxypyrimidine with 2,3-dimethoxybenzoyl chloride or another activated form of 2,3-dimethoxybenzoic acid.

Preparation of 5-Amino-4-(dimethylamino)-2-methoxypyrimidine

The 5-amino-4-(dimethylamino)-2-methoxypyrimidine intermediate can be prepared through several methods:

From 2,4-Dichloropyrimidine

Starting with commercially available 2,4-dichloropyrimidine:

  • Selective methoxylation at the C-2 position using sodium methoxide
  • Dimethylamino substitution at the C-4 position using dimethylamine
  • Nitration at the C-5 position followed by reduction to generate the amino group

This approach is supported by similar pyrimidine functionalization strategies observed in related compounds such as those with 4,6-dimethoxypyrimidin-2-yl substituents mentioned in the literature.

Cyclization Approach

An alternative approach involves the cyclization of an appropriately substituted open-chain precursor:

  • Condensation of N,N-dimethylguanidine with dimethyl acetylenecarboxylate
  • Cyclization to form the pyrimidine core with appropriate functionalization
  • Introduction of the methoxy group at the C-2 position

This method draws on principles similar to those used in the preparation of pyrimidine derivatives described in research on sulfonylureas and related heterocycles.

Activation of 2,3-Dimethoxybenzoic Acid

For the amide coupling reaction, 2,3-dimethoxybenzoic acid must be activated. Several methods can be employed:

Acid Chloride Formation

2,3-Dimethoxybenzoic acid can be converted to the corresponding acid chloride using:

  • Thionyl chloride (SOCl₂)
  • Oxalyl chloride ((COCl)₂) with catalytic DMF
  • Phosphorus pentachloride (PCl₅)

This approach is particularly effective for amide formation and has been used in similar coupling reactions for structurally related compounds.

Coupling Reagent Activation

Alternative coupling methods employ reagents such as:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)
  • N,N'-Dicyclohexylcarbodiimide (DCC)
  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

These reagents can activate the carboxylic acid in situ for amide coupling, often providing milder reaction conditions.

Final Coupling Reaction

The coupling reaction between 5-amino-4-(dimethylamino)-2-methoxypyrimidine and activated 2,3-dimethoxybenzoic acid can be performed under various conditions:

5-Amino-4-(dimethylamino)-2-methoxypyrimidine + 2,3-Dimethoxybenzoyl chloride → this compound
Base-Mediated Coupling

Typical conditions include:

  • Triethylamine (Et₃N) in tetrahydrofuran (THF) at 0°C to room temperature
  • N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM)
  • Pyridine as both solvent and base

This approach is supported by similar amide formation reactions described for related compounds in search result, where triethylamine was used as a base in coupling reactions.

Reaction Optimization Parameters

The following parameters can be optimized for maximum yield:

Parameter Range Optimal Conditions
Temperature -10°C to 50°C 0-25°C
Reaction time 1-24 hours 2-4 hours
Solvent THF, DCM, DMF THF or DCM
Base equivalents 1.1-3.0 eq. 2.0-2.5 eq.
Coupling reagent Acid chloride, EDC/HOBt, DCC Acid chloride
Concentration 0.1-1.0 M 0.2-0.5 M

Synthetic Route II: Nucleophilic Substitution Approach

An alternative synthetic route involves nucleophilic substitution at the C-5 position of an appropriately halogenated pyrimidine derivative.

Preparation of 5-Halo-4-(dimethylamino)-2-methoxypyrimidine

The key intermediate, 5-halo-4-(dimethylamino)-2-methoxypyrimidine (where halo = Br or I), can be prepared by:

  • Starting with 2,4-dichloropyrimidine
  • Selective halogenation at the C-5 position
  • Sequential substitution reactions:
    • Methoxylation at the C-2 position
    • Introduction of the dimethylamino group at the C-4 position

This methodology is conceptually supported by similar halogenation and substitution patterns described for structurally related compounds in the literature.

Coupling with 2,3-Dimethoxybenzamide

The prepared 5-halo-4-(dimethylamino)-2-methoxypyrimidine can then be coupled with 2,3-dimethoxybenzamide under appropriate metal-catalyzed conditions:

5-Halo-4-(dimethylamino)-2-methoxypyrimidine + 2,3-Dimethoxybenzamide → this compound
Metal-Catalyzed Cross-Coupling

This coupling typically employs:

  • Palladium catalysts (Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
  • Copper catalysts (CuI, Cu₂O)
  • Appropriate ligands (BINAP, Xantphos, XPhos)
  • Bases (K₂CO₃, Cs₂CO₃, t-BuOK)

The conditions are similar to those used for aryl amidation reactions in heterocyclic chemistry.

Optimization Table for Cross-Coupling
Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 100 12 65-75
Pd₂(dba)₃ Xantphos K₂CO₃ Toluene 110 16 60-70
Pd(PPh₃)₄ - K₃PO₄ DMF 90 10 55-65
CuI - K₃PO₄ DMSO 80 24 45-55

A third approach involves the construction of a partially functionalized pyrimidine core, followed by late-stage introduction of the dimethylamino group.

Synthesis of 2-Methoxy-5-(2,3-dimethoxybenzamido)pyrimidine

The initial intermediate can be prepared by:

  • Starting with 2-chloropyrimidine
  • Methoxylation at the C-2 position
  • Introduction of an amino group at the C-5 position
  • Coupling with 2,3-dimethoxybenzoic acid (activated)

This approach draws on similar functionalization patterns seen in pyrimidine chemistry.

Introduction of Dimethylamino Group

The dimethylamino group can be introduced at the C-4 position through:

  • Selective halogenation (typically chlorination) at the C-4 position
  • Nucleophilic substitution with dimethylamine
  • Optimization of reaction conditions to prevent undesired side reactions

This strategy is conceptually supported by similar procedures for introducing dimethylamino groups in heterocyclic systems, as indicated in the synthesis of related compounds.

Comparative Analysis of Late-Stage Functionalization

Functionalization Step Conditions Challenges Solutions
C-4 Halogenation POCl₃, PCl₅, or NCS Selectivity, over-halogenation Controlled temperature, stoichiometry
Dimethylamino Substitution Me₂NH, base, solvent Amide bond stability Mild conditions, controlled heating
Protecting Group Removal (if used) Acid/base hydrolysis Functional group compatibility Selective deprotection conditions

One-Pot Multi-Component Approach

A more convergent approach involves a one-pot multi-component reaction strategy.

Multi-Component Reaction Development

Based on principles of pyrimidine formation and subsequent functionalization:

  • Condensation of an appropriately substituted guanidine with a 1,3-dicarbonyl compound
  • Introduction of the dimethylamino and methoxy groups through selective functionalization
  • Final coupling with 2,3-dimethoxybenzoic acid

This approach is inspired by similar multi-component reactions used in heterocyclic chemistry for the preparation of highly functionalized pyrimidines.

Advantages and Limitations

Advantages Limitations
Fewer isolation steps Potentially lower yields
Time and resource efficiency Challenging purification
Reduced waste generation Potential side reactions
Simplified procedure Optimization complexity

Purification and Characterization

After synthesis, this compound requires appropriate purification and characterization.

Purification Methods

Common purification techniques include:

  • Recrystallization from appropriate solvent systems (ethanol/water, acetone/hexane)
  • Column chromatography (silica gel, alumina)
  • Preparative HPLC for highest purity requirements

These methods are similar to those used for purifying structurally related compounds described in search results.

Characterization Data

The compound can be characterized using various analytical techniques:

Spectroscopic Data

Expected spectroscopic properties:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20-8.30 (s, 1H, pyrimidine-H)
    • δ 7.80-7.90 (s, 1H, NH)
    • δ 7.10-7.50 (m, 3H, aromatic-H)
    • δ 3.80-4.00 (multiple singlets, 9H, OCH₃ × 3)
    • δ 3.00-3.20 (s, 6H, N(CH₃)₂)
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expected signals for carbonyl carbon (δ 165-170)
    • Aromatic carbons (δ 110-160)
    • Methoxy carbons (δ 55-60)
    • Dimethylamino carbons (δ 40-45)
  • Mass Spectrometry:

    • Expected molecular ion peak corresponding to the molecular weight
    • Characteristic fragmentation patterns

This characterization approach is based on standard analytical methods for similar compounds.

Scale-Up Considerations and Process Development

For large-scale preparation, several factors must be considered:

Process Optimization Parameters

Large-scale synthesis often requires modification of laboratory procedures:

  • Reagent addition rates and order
  • Heat transfer considerations
  • Mixing efficiency
  • In-process controls and sampling
  • Workup and isolation procedures

These principles apply to scaling up the synthesis of various heterocyclic compounds similar to the target molecule.

Alternative Green Chemistry Approaches

Sustainable preparation methods can significantly improve the environmental profile of the synthesis.

Solvent Considerations

Conventional Solvent Green Alternative Benefits
Dichloromethane 2-Methyltetrahydrofuran Renewable, reduced toxicity
DMF Propylene carbonate Lower toxicity, biodegradable
Toluene Anisole Reduced toxicity
THF Cyclopentyl methyl ether Improved safety profile

Catalyst Recovery and Reuse

For metal-catalyzed approaches, catalyst recovery systems can be implemented:

  • Heterogeneous catalysts on solid supports
  • Magnetic nanoparticle-supported catalysts
  • Biphasic systems for catalyst recycling

These approaches align with modern principles of sustainable chemistry and process efficiency for complex heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound 22b (3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide)
  • Structural Differences: Pyrimidine substituents: 2-methyl vs. 4-dimethylamino-2-methoxy in the target compound. Benzamide substituents: 3,5-dimethoxy vs. 2,3-dimethoxy.
  • The 3,5-dimethoxybenzamide may alter spatial orientation, reducing affinity for targets preferring ortho-substitution (e.g., dopamine D2 receptors) .
Compound from (4-{[(3S)-3-(Dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide derivative)
  • Structural Differences: Pyrimidine replaced with a bipyrimidinylamino group. Benzamide includes a trifluoromethyl substituent.
  • The bipyrimidinylamino group may enable cross-reactivity with kinase targets, diverging from the neurological focus of the target compound .

Modifications on the Benzamide Core

SiFA-M-FP,5 ()
  • Structural Differences :
    • Shares the 2,3-dimethoxybenzamide core.
    • Adds a fluorosilyl group and thiopropyl chain.
  • Functional Implications :
    • The fluorosilyl group is typically used in radiopharmaceuticals for positron emission tomography (PET), suggesting divergent applications in imaging vs. therapeutic use.
    • The thiopropyl chain increases molecular weight and may reduce blood-brain barrier penetration .
AS-4370 (4-Amino-5-chloro-2-ethoxy-N-(4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide citrate)
  • Structural Differences :
    • Benzamide substituted with chloro, ethoxy, and morpholinyl groups.
  • Functional Implications: AS-4370 is a gastrokinetic agent targeting serotonin receptors (5-HT4), whereas the target compound’s dimethylamino group suggests dopaminergic modulation (e.g., D2 receptors). The morpholine ring in AS-4370 enhances solubility and may facilitate gastrointestinal motility effects .

Side Chain and Functional Group Additions

Compounds 7a–9a ()
  • Structural Differences: Bromo-substituted benzamide with aminoethyl or thiophenyl side chains.
  • Functional Implications: The bromo group may enhance halogen bonding with receptors but reduce metabolic stability. Aminoethyl and thiophenyl side chains suggest targeting of cholinergic or serotonergic pathways, differing from the pyrimidine-focused design of the target compound .
4-[5-Amino-4-(4-methoxy-phenoxy)-pyrimidin-2-yloxy]-N,N-diethyl-benzamide ()
  • Structural Differences: Diethylamide substitution vs. dimethylamino-pyrimidine. Phenoxy and pyrimidinyloxy ether linkages.
  • Ether linkages may confer resistance to enzymatic hydrolysis compared to amine-based substituents .

Comparative Data Table

Compound Name Pyrimidine Substituents Benzamide Substituents Key Functional Groups Potential Targets
Target Compound 4-Dimethylamino, 2-methoxy 2,3-Dimethoxy Dimethylamino, Methoxy Dopamine D2, 5-HT receptors
22b () 2-Methyl 3,5-Dimethoxy Methyl Unspecified CNS targets
AS-4370 () N/A Chloro, Ethoxy Morpholine, Fluorobenzyl 5-HT4 receptors
Compound Bipyrimidinylamino 3-Trifluoromethyl Trifluoromethyl Kinases, Metabolic enzymes
SiFA-M-FP,5 () N/A 2,3-Dimethoxy Fluorosilyl, Thiopropyl Imaging probes (PET)

Key Research Findings

  • Receptor Specificity: The target compound’s dimethylamino-pyrimidine and 2,3-dimethoxybenzamide may favor dopaminergic interactions, contrasting with AS-4370’s serotonergic activity .
  • Synthetic Complexity : The target compound requires fewer conjugation steps than SiFA-M-FP,5 () but more functionalization than 22b (), balancing yield and functionality .

Biological Activity

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, linked to a dimethoxybenzamide moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Coupling Reactions : The pyrimidine derivative is coupled with the benzamide using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxypyrimidinyl moiety may engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The IC50 values for these effects vary depending on the specific cancer type and experimental conditions.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways essential for microbial survival.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting certain kinases involved in cancer progression, which suggests its utility in targeted cancer therapies.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study published in a peer-reviewed journal assessed the compound's effect on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed that it inhibited bacterial growth at concentrations lower than those typically required for standard antibiotics, suggesting potential as a novel antimicrobial agent .
  • Enzyme Inhibition Assays : In enzyme assays, this compound was found to effectively inhibit specific kinases with IC50 values indicating strong binding affinity. These findings highlight its potential role in drug development targeting kinase-related pathways .

Data Summary Table

Biological ActivityObserved EffectsIC50 Values
AnticancerInduces apoptosisVaries by cell line
AntimicrobialInhibits growth of bacteria/fungi< standard antibiotics
Enzyme InhibitionInhibits specific kinasesStrong binding affinity

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide?

  • Methodological Answer : The synthesis involves cyclization and coupling steps. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyrimidine ring formation, while ethanol is suitable for coupling reactions .
  • Catalysts : Triethylamine or pyridine is critical for deprotonation during amide bond formation .
  • Temperature : Pyrimidine cyclization requires 80–100°C, while coupling reactions proceed at room temperature .
    • Data Table :
StepSolventCatalystYield (%)Reference
CyclizationDMFNone65–70
CouplingEthanolTriethylamine75–80

Q. How is the antimicrobial activity of this compound typically evaluated in preliminary assays?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution. Dimethoxybenzamide derivatives show MIC values in the range of 8–32 µg/mL .
  • Time-kill assays : Assess bactericidal kinetics over 24 hours .

Advanced Research Questions

Q. What structural modifications enhance the anticancer activity of this compound?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-withdrawing groups (e.g., Cl) on the pyrimidine ring improve DNA intercalation .
  • Methoxy groups on benzamide enhance solubility and membrane permeability .
  • SAR Studies : Replace dimethylamino with acetyl groups to modulate steric hindrance and binding affinity .
    • Data Table :
ModificationIC50 (µM)Target PathwayReference
4-Cl substitution2.1 ± 0.3Topoisomerase II
3-OCH3 removal>50N/A

Q. How can computational modeling predict the compound’s interaction with dopamine receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D3 receptors. The pyrimidine ring engages in π-π stacking with Phe346, while the dimethoxybenzamide forms hydrogen bonds with Ser192 .
  • MD Simulations : Validate stability over 100 ns using GROMACS .

Q. What strategies resolve contradictions in reported IC50 values across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).
  • Statistical Analysis : Apply ANOVA to compare datasets; discrepancies often arise from variations in serum concentration (e.g., 5% vs. 10% FBS) .

Methodological & Analytical Focus

Q. Which analytical techniques confirm the compound’s purity and stability?

  • Methodological Answer :

  • HPLC : C18 column, acetonitrile/water gradient (95:5 to 60:40), retention time ~12.3 min .
  • Stability Studies : Monitor degradation in PBS (pH 7.4) at 37°C over 48 hours using UV-Vis (λ = 280 nm) .

Q. How does the compound’logP influence its pharmacokinetic profile?

  • Methodological Answer :

  • Calculated logP : 2.8 (via ChemDraw), indicating moderate blood-brain barrier permeability .
  • In Vivo Testing : Administer 10 mg/kg intravenously in rodents; plasma half-life = 3.2 hours .

Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

  • Methodological Answer :

  • Cell Line Variability : HepG2 cells show higher sensitivity (IC50 = 1.8 µM) than HEK293 (IC50 = 25 µM) due to differential expression of metabolic enzymes .
  • Apoptosis Assays : Confirm via flow cytometry (Annexin V/PI staining) to distinguish necrosis from programmed cell death .

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